molecular formula C21H23NO2 B5038334 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline

Cat. No.: B5038334
M. Wt: 321.4 g/mol
InChI Key: LWPRSPPVLADRJQ-UHFFFAOYSA-N
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Description

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a tert-butylphenoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-tert-butylphenol and 8-hydroxyquinoline.

    Etherification: The 2-tert-butylphenol is reacted with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol.

    Coupling Reaction: The 2-(2-tert-butylphenoxy)ethanol is then reacted with 8-hydroxyquinoline in the presence of a suitable base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(2-tert-butylphenoxy)ethoxy]quinoline
  • 8-[2-(2-tert-butylphenoxy)ethoxy]isoquinoline
  • 8-[2-(2-tert-butylphenoxy)ethoxy]naphthalene

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

8-[2-(2-tert-butylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,3)17-10-4-5-11-18(17)23-14-15-24-19-12-6-8-16-9-7-13-22-20(16)19/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPRSPPVLADRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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